molecular formula C12H13N3OS B11805227 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11805227
M. Wt: 247.32 g/mol
InChI Key: CAJOMNSDNHEHNK-UHFFFAOYSA-N
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Description

6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a thioxo group and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,4-dimethylaniline with thiourea and a suitable aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-((3,4-Dimethylphenyl)amino)-3-methyl-2,4(3H,5H)-pyrimidinedione
  • 6-((3,4-Dimethylphenyl)amino)-2,4(1H,3H)-pyrimidinedione

Uniqueness

6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

6-(3,4-dimethylanilino)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17)

InChI Key

CAJOMNSDNHEHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=S)N2)C

Origin of Product

United States

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